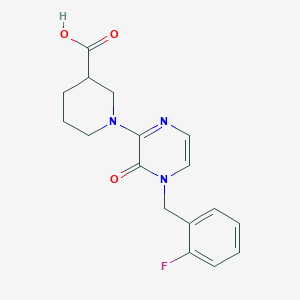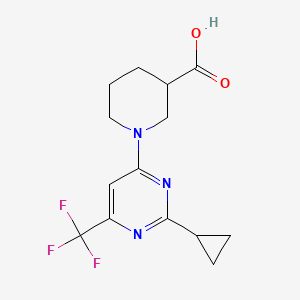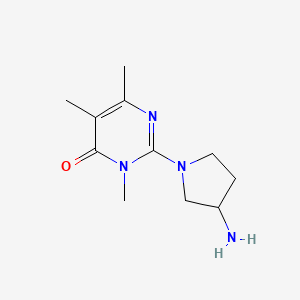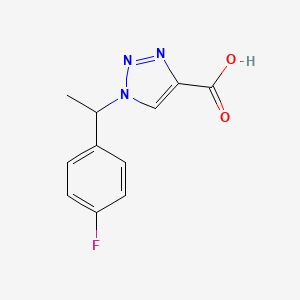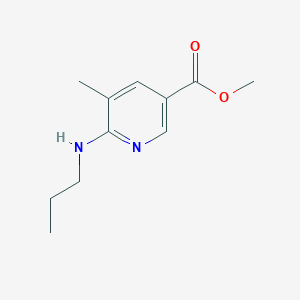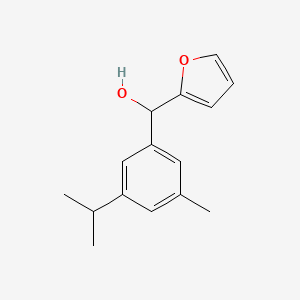
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a piperazine moiety and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine typically involves multi-step procedures. One common approach is to start with the appropriate pyridine derivative, which undergoes a series of reactions including alkylation, amination, and cyclization to introduce the piperazine ring and ethanamine group. The reaction conditions often involve the use of solvents like toluene and reagents such as sodium hydroxide to adjust pH levels .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is studied for its anti-tubercular activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used as an antipsychotic drug.
Uniqueness
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperazine and ethanamine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H20N4 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H20N4/c1-9-7-12(15-8-11(9)10(2)13)16-5-3-14-4-6-16/h7-8,10,14H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
IMHLOZRFKLMBGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(C)N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


